(6-(3-Chlorophenyl)pyridin-3-yl)methanol

Description

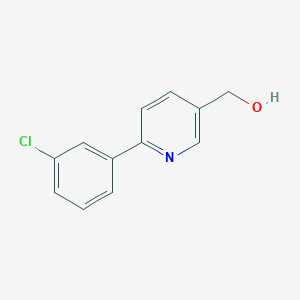

(6-(3-Chlorophenyl)pyridin-3-yl)methanol is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring and a 3-chlorophenyl substituent at the 6-position. Its molecular formula is C12H10ClNO, with a molecular weight of 219.67 g/mol (calculated based on structural analogs like (6-(2-chlorophenyl)pyridin-3-yl)methanol ).

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

[6-(3-chlorophenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C12H10ClNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2 |

InChI Key |

IGYGJQPCZIBJEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Chlorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The reaction is typically carried out in stainless steel reactors equipped with temperature and pressure control systems.

Chemical Reactions Analysis

Types of Reactions

(6-(3-Chlorophenyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: Formation of 3-chlorobenzyl alcohol or 3-chloroaniline.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-(3-Chlorophenyl)pyridin-3-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(3-Chlorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- (6-(2-Chlorophenyl)pyridin-3-yl)methanol (CAS: 887974-37-0): This isomer differs in the placement of the chlorine atom on the phenyl ring (2- vs. 3-position). While the molecular weight (219.67 g/mol) and formula (C12H10ClNO) remain identical, the spatial arrangement impacts physicochemical properties and biological activity. For example, steric hindrance near the pyridine ring may alter binding affinities in drug-target interactions .

Halogen-Substituted Analogs

- [6-(3-Bromophenyl)pyridin-3-yl]methanol (CAS: 887974-56-3): Replacing chlorine with bromine increases molecular weight to 264.12 g/mol (C12H10BrNO). Density and boiling point are also higher (1.484 g/cm³ and 394.7°C, respectively) .

- (2-Chloro-6-fluoro-pyridin-3-yl)-methanol (CAS: 1227563-88-3): Introducing fluorine at the pyridine’s 2-position (C6H5ClFNO) reduces steric bulk but increases electronegativity, influencing hydrogen-bonding capacity and metabolic stability .

Substituent Variations on the Pyridine Ring

Functional Group Modifications

- (6-[3-(Trifluoromethoxy)phenyl]pyridin-3-yl)methanol (CAS: 197847-92-0): The trifluoromethoxy group (C13H10F3NO2) introduces strong electron-withdrawing effects and metabolic resistance, making it valuable in agrochemicals .

Physicochemical Properties

- Density and Boiling Point : Bromo analogs exhibit higher density (1.484 g/cm³) and boiling points (394.7°C) compared to chloro derivatives due to increased molecular mass and van der Waals interactions .

- Acidity/Basicity : The hydroxymethyl group’s pKa is ~13.6, typical for alcohols, but adjacent electronegative substituents (e.g., Cl, F) can lower it slightly .

Pharmacological Potential

- Antimalarial Activity: Pyridine derivatives like 6-(3-chlorophenyl)-2-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine show dual inhibition of Plasmodium phosphatidylinositol kinases, suggesting analogous mechanisms for the target compound .

- Kinase Inhibitors : Structural analogs with trifluoromethyl groups (e.g., Example 148 in EP 4 374 877 A2) highlight pyridine’s role in targeting kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.